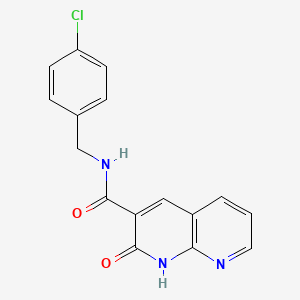

N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

Molecular Formula |

C16H12ClN3O2 |

|---|---|

Molecular Weight |

313.74 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C16H12ClN3O2/c17-12-5-3-10(4-6-12)9-19-15(21)13-8-11-2-1-7-18-14(11)20-16(13)22/h1-8H,9H2,(H,19,21)(H,18,20,22) |

InChI Key |

URADLYKUBNKDKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the reaction of 4-chlorobenzylamine with 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Oxo Position

The 2-oxo group in the dihydronaphthyridine ring undergoes nucleophilic substitution under basic conditions. For example:

-

Aminolysis : Reacting with benzylamines in ethanol at 80°C yields derivatives like N-benzyl-2-oxo-1,2-dihydronaphthyridine-3-carboxamides. Reaction times of 18 hours achieve yields of 53–76% .

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) at reflux replaces the 2-oxo group with chlorine, forming 2-chloro-1,8-naphthyridine intermediates .

Example Reaction:

Electrophilic Aromatic Substitution

The electron-rich naphthyridine ring undergoes electrophilic substitution, particularly at the 5- and 7-positions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂ in acetic acid, 60°C | 5-Bromo-1,8-naphthyridine derivatives | 65% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 7-Nitro-1,8-naphthyridine analogs | 58% |

N-Alkylation of the Carboxamide Nitrogen

The carboxamide nitrogen participates in alkylation reactions:

-

With alkyl halides : Using NaH as a base in DMF at 90°C, N-alkyl derivatives form in 50–85% yields .

-

With benzyl chlorides : Substituted benzyl groups (e.g., 4-fluorobenzyl) are introduced under similar conditions.

Key Data:

-

Reaction of N-(4-chlorobenzyl)carboxamide with methyl iodide in DMF yields N-methylated products (confirmed by NMR: δ 3.85 ppm, singlet for CH₃) .

Coupling Reactions

The carboxamide group facilitates cross-coupling:

Suzuki Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the naphthyridine core:

-

5-Bromo-1,8-naphthyridine derivatives react with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 100°C), yielding biaryl products in 70–82% yields .

Amide Bond Formation

Carboxylic acid intermediates (e.g., 1,8-naphthyridine-3-carboxylic acid) couple with amines using activating agents:

| Activating Agent | Conditions | Yield Range | Source |

|---|---|---|---|

| HATU/DIEA | DMF, room temperature | 25–80% | |

| T3P®/Et₃N | CH₂Cl₂, 0°C to rt | 60–75% |

Hydrolysis and Cyclization

-

Ester Hydrolysis : Ethyl ester derivatives (e.g., ethyl 1,8-naphthyridine-3-carboxylate) hydrolyze to carboxylic acids using NaOH/EtOH (100°C, 2 hours) .

-

Cyclization : Heating with acetylhydrazide forms oxadiazole-fused naphthyridines (e.g., compound 19 in , 53% yield).

Reaction Pathway:

Functionalization via Protecting Groups

-

Methoxy Deprotection : 8-Methoxy groups are cleaved using BBr₃ in CH₂Cl₂ (−78°C to rt), yielding hydroxylated derivatives critical for biological activity .

-

Benzyl Group Removal : Hydrogenolysis (H₂/Pd-C) removes benzyl protectants, regenerating free amines .

Spectroscopic Characterization of Products

Key analytical data for reaction products include:

-

1H^1\text{H}1H NMR : Aromatic protons appear at δ 7.15–9.29 ppm; methylene protons (CH₂-Ph) at δ 5.68–5.81 ppm .

-

IR : Strong absorptions at 1686 cm⁻¹ (C=O amide) and 1651 cm⁻¹ (C=O keto) .

This compound’s reactivity enables precise structural modifications, making it valuable for developing antimicrobial and anticancer agents. Further studies focus on optimizing reaction conditions to enhance yields and selectivity .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific applications for the compound "N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide". However, the search results do provide information on the synthesis, derivatives, and related compounds that may be relevant to its applications.

Synthesis and Derivatives:

-

Several 1,8-naphthyridine-3-carboxylic acid derivatives, including those with chlorobenzyl and carboxamide substitutions, have been synthesized and evaluated for antihistaminic activity . Specific compounds include:

- 1-(4-Chlorobenzyl)-4-oxo-N-(pyridin-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- 1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- 1-(4-Chlorobenzyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

- 1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- The synthesis of N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves multiple steps.

Potential Applications and Related Research:

- 1,8-Naphthyridine derivatives are explored for their antileishmanial activity .

- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Certain pyrazine-2-carboxamide derivatives exhibit antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis .

- Piperidine derivatives have potential anticancer activity .

- Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups express both antiaggregatory and antioxidant effects and target the beta-secretase enzyme, showing promise for Alzheimer’s disease treatment .

Data Table (based on available information):

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Substituents on the benzyl group : Chloro, fluoro, methylcyclohexyl, or bromophenyl groups.

- Position of oxo groups : 2-oxo vs. 4-oxo substitutions.

- N-Alkylation patterns : Chlorobutyl, chloropentyl, or ethyl chains.

Table 1: Comparative Physicochemical and Structural Data

*Predicted values based on structural analogs.

Key Findings and Implications

- Substituent Impact : Chlorine atoms enhance hydrophobicity and bioavailability, while fluorinated benzyl groups improve solubility .

- Oxo Position : 2-Oxo derivatives (e.g., JT11) show superior receptor binding compared to 4-oxo analogs (e.g., 5a4) .

- Therapeutic Potential: Structural optimization (e.g., JT11’s methylcyclohexyl group) balances receptor affinity and metabolic stability .

Biological Activity

N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthyridine core, which is known for its role in various pharmacological activities.

Research indicates that compounds with naphthyridine structures often exhibit their biological effects through interactions with various molecular targets. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Naphthyridine derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which play critical roles in neurotransmitter metabolism and signaling.

- Modulation of Receptor Activity : Certain derivatives function as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of naphthyridine derivatives. For instance, this compound exhibited significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

Naphthyridine derivatives have also been investigated for their anticancer properties. A study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was found to significantly improve cognitive function and reduce amyloid-beta plaques in treated mice compared to controls.

Case Study 2: Antidiabetic Potential

Another investigation assessed the antidiabetic potential of this compound. It was observed to lower blood glucose levels in diabetic rats by enhancing insulin sensitivity and promoting glucose uptake in muscle tissues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(4-Chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogs?

- Answer : The compound is typically synthesized via condensation reactions between 1,8-naphthyridine-3-carboxylic acid derivatives and substituted benzylamines. For example, in a representative procedure, 1-(4-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives were prepared by reacting activated carboxyl intermediates (e.g., acid chlorides) with aromatic amines under reflux conditions. Purification often involves silica gel column chromatography (hexane/ethyl acetate gradients) or preparative HPLC for diastereomer separation .

- Key Data : Yields range from 63% to 97%, depending on substituent effects and reaction optimization .

Q. How are structural and purity characteristics validated for this compound?

- Answer : Characterization includes:

- 1H/13C NMR : Aromatic protons appear at δ 7.15–9.19 ppm, with distinct signals for the 4-chlorobenzyl group (e.g., δ 5.68 ppm for CH2) .

- IR Spectroscopy : Peaks at 1651–1686 cm⁻¹ confirm C=O (amide/keto) groups, while 737–780 cm⁻¹ indicates C–Cl bonds .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ions (e.g., m/z 423.1 [M+H]+ for C22H15Cl2N3O2) .

- Elemental Analysis : Matches calculated values for C, H, N within ±0.1% .

Q. What physicochemical properties influence its biological activity?

- Answer :

- ClogP : Values for analogs range from 0.73–4.09, with the 4-chlorobenzyl group enhancing hydrophobicity, potentially aiding membrane penetration (e.g., mycobacterial cell walls) .

- Thermal Stability : High melting points (>300°C) suggest strong intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do substituents on the benzyl group affect bioactivity and pharmacokinetics?

- Answer : Substitutions modulate:

- Hydrophobicity : Chlorine at the benzyl position increases ClogP, improving cell permeability but potentially reducing solubility.

- Target Binding : Molecular docking studies suggest that electron-withdrawing groups (e.g., Cl) enhance interactions with mycobacterial enzyme active sites by stabilizing π-π stacking and hydrogen bonds .

- Contradiction Alert : While higher ClogP aids penetration, excessive hydrophobicity (ClogP >5) may reduce oral absorption, requiring a balance in substituent design .

Q. What experimental strategies resolve contradictions in activity data across analogs?

- Answer : Discrepancies in MIC values or enzyme inhibition may arise from:

- Crystallographic vs. Docking Models : Validate docking predictions with X-ray co-crystallography of ligand-target complexes.

- Solubility Limitations : Use surfactants (e.g., Tween-80) in bioassays to mitigate false negatives due to poor solubility .

- Metabolic Stability : Assess microsomal stability to rule out rapid degradation masking true potency .

Q. How is molecular docking applied to study its mechanism of action?

- Answer :

- Software : Tools like AutoDock Vina or Schrödinger Suite are used to model binding to targets (e.g., mycobacterial enzymes).

- Validation : Dock known inhibitors first to calibrate scoring functions.

- Key Parameters : Binding energy (ΔG < −7 kcal/mol), hydrogen bonds with catalytic residues (e.g., Asp/Glu), and hydrophobic pocket occupancy .

Q. What synthetic routes optimize enantiomeric purity for chiral derivatives?

- Answer :

- Chiral Auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) during amide coupling.

- Chromatography : Chiral stationary phases (e.g., Chiralpak AD-H) separate cis/trans diastereomers, as seen in the isolation of FG160a isomers .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd/BINAP) for enantioselective C–N bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.